6-Fluorobenzofuran-2-carbaldehyde
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Overview
Description
6-Fluorobenzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5FO2. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a fluorine atom at the 6-position and an aldehyde group at the 2-position makes this compound unique and of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzofuran-2-carbaldehyde typically involves the introduction of a fluorine atom into the benzofuran ring followed by the formylation at the 2-position. One common method involves the use of fluorinated precursors and subsequent cyclization reactions to form the benzofuran ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include 6-Fluorobenzofuran-2-carboxylic acid (from oxidation), 6-Fluorobenzofuran-2-methanol (from reduction), and various substituted benzofuran derivatives (from substitution reactions) .
Scientific Research Applications
6-Fluorobenzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with anticancer, antibacterial, and antiviral properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Fluorobenzofuran-2-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Fluorobenzofuran-2-carbaldehyde include other fluorinated benzofuran derivatives and benzofuran-2-carbaldehyde without the fluorine substitution. Examples include:
- Benzofuran-2-carbaldehyde
- 5-Fluorobenzofuran-2-carbaldehyde
- 7-Fluorobenzofuran-2-carbaldehyde .
Uniqueness
The uniqueness of this compound lies in the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBQLKXQOGZXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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